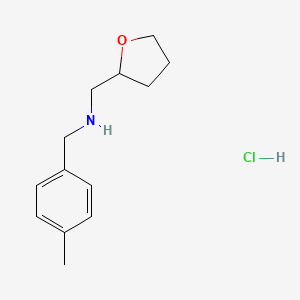

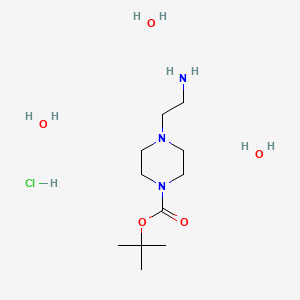

![molecular formula C11H9FN2O2S2 B2574465 S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) etanotiolato CAS No. 955715-09-0](/img/structure/B2574465.png)

S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) etanotiolato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate”, commonly known as FBTA, is an organic compound. It is a derivative of 6-fluorobenzo[d]thiazole . The molecular formula of FBTA is C11H9FN2O2S2 and its molecular weight is 284.32.

Synthesis Analysis

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .

Molecular Structure Analysis

The molecular structure of FBTA was confirmed by 1H NMR, 13C NMR, and 19F NMR spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of FBTA include a condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides .

Physical And Chemical Properties Analysis

FBTA is an organic compound with a molecular weight of 284.32. More specific physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

- Los investigadores han estudiado el potencial de este compuesto como agente anticancerígeno. Su estructura química única y la parte benzotiazol fluorada lo convierten en un candidato interesante para inhibir el crecimiento de células cancerosas. Los estudios exploran sus efectos en varios tipos de cáncer, incluyendo cáncer de mama, pulmón y colon .

- Los grupos tiazol y acetamida del compuesto sugieren posibles propiedades antimicrobianas. Los investigadores han examinado su eficacia contra bacterias, hongos y otros patógenos. Comprender su modo de acción podría conducir a nuevas terapias antimicrobianas .

- La ciencia cuántica juega un papel crucial en los avances tecnológicos. Si bien no está directamente relacionado con este compuesto, el Año Internacional de la Ciencia y Tecnología Cuántica (2025) destaca la importancia de la investigación cuántica. Los materiales cuánticos, incluidos los que tienen propiedades únicas como el compuesto en cuestión, contribuyen a la computación cuántica, la criptografía y la comunicación .

- Los nanomateriales bidimensionales (2D), incluidos los compuestos basados en manganeso, han ganado atención debido a sus propiedades electroquímicas. Aunque no se menciona específicamente, la investigación sobre materiales 2D podría arrojar luz sobre el comportamiento electroquímico de nuestro compuesto .

Propiedades Anticancerígenas

Actividad Antimicrobiana

Ciencia y Tecnología Cuántica

Aplicaciones Electroquímicas

Mecanismo De Acción

Target of Action

S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, also known as 2-(acetylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, is a compound that primarily targets the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound interacts with its targets by inhibiting the quorum sensing pathways . This interaction results in the bacteria’s inability to respond to external factors such as nutrient availability and defense mechanisms . It also disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway in bacteria . The downstream effects of this inhibition include the disruption of bacterial cell–cell communication, which in turn affects the bacteria’s ability to respond to external factors and coordinate host toxic behaviors .

Pharmacokinetics

The introduction of fluorine into a specific position of bioactive compounds such as pharmaceutical or agrochemical may remarkably reduce the toxicity, improve the pharmacokinetics of the compounds, and improve the overall efficiency .

Result of Action

The molecular and cellular effects of S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate’s action include the inhibition of bacterial growth and the disruption of bacterial cell–cell communication . This results in the bacteria’s inability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate. For instance, the presence of nutrients can affect the bacteria’s response to the compound . .

Direcciones Futuras

The future directions for FBTA and similar compounds could involve further exploration of their biocidal activities and potential applications in antimicrobial treatments . Fluorinated organic molecules often exhibit remarkable physical and biological properties, and the introduction of fluorine into a specific position of bioactive compounds may remarkably reduce the toxicity, improve the pharmacokinetics of the compounds, and improve the overall efficiency .

Propiedades

IUPAC Name |

S-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S2/c1-6(15)17-5-10(16)14-11-13-8-3-2-7(12)4-9(8)18-11/h2-4H,5H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLXSYDNSXWCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=NC2=C(S1)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2574385.png)

![5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2574390.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-3-carboxamide](/img/structure/B2574391.png)

![Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2574396.png)

![2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2574397.png)

![(Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574398.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2574402.png)

![N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B2574404.png)